molecular formula C15H14BrClN2 B2544712 2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride CAS No. 1215724-93-8

2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2544712
CAS No.: 1215724-93-8
M. Wt: 337.65
InChI Key: HIFBEVIQNNMPGP-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride” is not available, imidazole compounds can be corrosive and may cause respiratory irritation .

Future Directions

Imidazole derivatives continue to be a rich source of chemical diversity and are being explored for their potential in various applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles remains a strategic importance .

Mechanism of Action

    Mode of Action

    The mode of action of benzimidazole derivatives can vary widely, but they often work by interacting with biological targets and causing changes in their function .

    Biochemical Pathways

    Benzimidazole derivatives can affect a variety of biochemical pathways, again depending on their specific structures and functional groups .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzimidazole derivatives can vary widely, affecting their bioavailability .

    Result of Action

    The molecular and cellular effects of benzimidazole derivatives can include changes in cell function, inhibition of certain enzymes, or other effects .

    Action Environment

    The action, efficacy, and stability of benzimidazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride typically involves the cyclization of 1,2-phenylenediamine with 3-bromobenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.

    Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromophenyl)-1H-benzo[d]imidazole
  • 2-(4-bromophenyl)-1H-benzo[d]imidazole
  • 2-(3-chlorophenyl)-1H-benzo[d]imidazole

Uniqueness

2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride stands out due to its unique substitution pattern and the presence of the ethyl group, which can influence its biological activity and chemical properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific research and therapeutic applications .

Properties

IUPAC Name

2-(3-bromophenyl)-1-ethylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2.ClH/c1-2-18-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11;/h3-10H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFBEVIQNNMPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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